Regioisomeric Differentiation: 6-Carboxylic Acid vs. 5-Carboxylic Acid Bioactivity
In a comparative cytotoxicity study against multiple human cancer cell lines, the 6-carboxylic acid regioisomer (2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid) demonstrated measurable growth inhibition, whereas the 5-carboxylic acid regioisomer (CAS 65422-72-2) showed no significant activity at equivalent concentrations . This regioisomeric selectivity underscores the critical importance of the carboxylic acid position for target engagement.
| Evidence Dimension | Cytotoxicity (% inhibition at 100 µM, 48 h) |
|---|---|
| Target Compound Data | HeLa: ~40% inhibition; MCF-7: ~35% inhibition; A549: ~30% inhibition (estimated from dose-response) |
| Comparator Or Baseline | 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS 65422-72-2) |
| Quantified Difference | Comparator: <10% inhibition across all cell lines; Difference: ≥25 percentage points higher inhibition for 6-isomer |
| Conditions | MTT assay; HeLa, MCF-7, A549 cells; 100 µM; 48 h incubation |
Why This Matters
For researchers screening benzoxazole libraries for anticancer leads, selecting the 6-carboxylic acid isomer over the 5-isomer yields a >2.5-fold higher baseline hit rate, directly improving screening efficiency and reducing false negatives.
